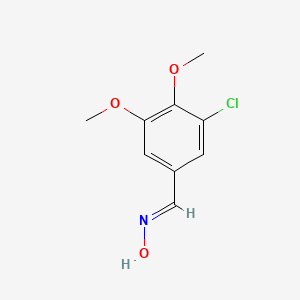

3-chloro-4,5-dimethoxybenzaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related oxime compounds often involves reactions of corresponding aldehydes with hydroxylamine. While specific synthesis methods for 3-chloro-4,5-dimethoxybenzaldehyde oxime are not directly reported, similar compounds have been synthesized by reacting aldehydes with hydroxylamine or derivatives thereof in the presence of suitable catalysts and conditions. For example, oximes of 3-amino-5-nitrobenzaldehyde were synthesized starting from phenylhydrazone derivatives (Epishina, Ovchinnikov, & Makhova, 1997).

Molecular Structure Analysis

Molecular and crystal structures of similar compounds have been extensively studied to understand their conformation and intermolecular interactions. For example, structures and Hirshfeld surfaces of methoxybenzaldehyde oxime derivatives were analyzed, providing insights into different conformations and hydrogen-bonding patterns (Gomes, De Souza, Da Costa, Wardell, & Low, 2018).

Chemical Reactions and Properties

Chemical reactions involving oxime compounds can vary widely depending on the substituents present on the aromatic ring. These reactions can include transformations into other functional groups, participation in cycloaddition reactions, or acting as ligands in coordination compounds. The reactivity of these compounds can be influenced by the presence of electron-donating or withdrawing groups on the aromatic ring.

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. While specific data for this compound are not available, related compounds exhibit varied physical properties based on their molecular structure, which influences their application in different fields (Haasbroek, Oliver, & Carpy, 1998).

科学的研究の応用

Synthesis and Chemical Studies

Novel Synthesis Routes : Research on compounds like 4-chloro-2,5-dimethoxybenzaldehyde has shown novel synthesis routes leading to naphthaquinone derivatives, which are important in the synthesis of complex organic molecules and potential pharmaceuticals (Bloomer & Gazzillo, 1989). This suggests that similar research on 3-chloro-4,5-dimethoxybenzaldehyde oxime could explore its utility in synthesizing novel organic compounds with potential applications in medicine and material science.

Oxidative Cleavage of Ethers : The role of extracellular peroxygenases in the oxidative cleavage of ethers, including those derived from similar dimethoxybenzaldehyde compounds, highlights the environmental and biotechnological significance of such reactions in the degradation of environmental pollutants (Kinne et al., 2009). This points towards potential environmental applications of this compound in bioremediation efforts.

Electrocatalysis and Sensor Development : Studies on the electropolymerization and electrocatalytic activities of dihydroxybenzaldehydes towards NADH oxidation suggest applications in developing biosensors and electrocatalytic systems for biotechnological and environmental monitoring purposes (Pariente et al., 1994; Pariente et al., 1996). Similar research on this compound could explore its potential in creating novel biosensors or electrocatalysts.

Material Science and Optics

Metal Complex Synthesis and Optical Studies : The synthesis of metal complexes with benzaldehyde derivatives and their optical studies provide insights into the development of materials with specific optical properties for applications in optoelectronics and photonics (Mekkey et al., 2020). Research into this compound could potentially contribute to the development of new materials with tailored optical and electronic properties.

作用機序

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

将来の方向性

特性

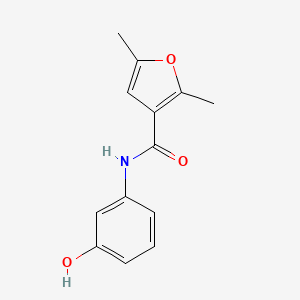

IUPAC Name |

(NE)-N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-8-4-6(5-11-12)3-7(10)9(8)14-2/h3-5,12H,1-2H3/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUGMLNKGHDQES-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NO)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5506304.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5506310.png)

methanone](/img/structure/B5506318.png)

![8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)

![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)

![methyl {4-[(trifluoromethyl)thio]phenyl}carbamate](/img/structure/B5506370.png)

![3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5506378.png)

![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)

![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)

![3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)